2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13-11-17(14-5-4-8-20-12-14)22-23(13)10-9-21-18(24)15-6-2-3-7-16(15)19/h2-8,11-12H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCPMBCUOBYSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by its functionalization with a pyridine moiety. The final step involves the coupling of this intermediate with a 2-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop derivatives with modified properties.
Biology
The compound has been investigated for its potential bioactive properties , particularly in the context of antimicrobial and anticancer activities. Research indicates that it may interact with specific molecular targets, including enzymes or receptors involved in critical biological pathways. For instance, it has shown promise as a selective androgen receptor modulator (SARM), which could be beneficial in treating conditions such as prostate cancer by inhibiting androgen receptor-mediated signaling pathways .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications . Its potential as an antagonist for androgen receptors makes it a candidate for drug development aimed at treating hormone-dependent cancers. Studies have suggested that compounds with similar structures exhibit significant activity against cancer cell lines, indicating this compound's relevance in oncological research .
Case Studies and Research Findings
Recent studies have focused on evaluating the compound's efficacy against various cancer cell lines. For instance, one study demonstrated that derivatives of this compound exhibited significant cytotoxicity against prostate cancer cells, suggesting that modifications to the structure could enhance therapeutic outcomes . Another investigation highlighted its antimicrobial properties, indicating potential applications in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to four structurally related benzamide derivatives (Table 1). Key differences lie in substituent patterns, heterocyclic systems, and molecular complexity.
Table 1: Comparative Analysis of Structural Features and Molecular Properties
Key Observations
Substituent Effects on Benzamide Core
- Main Compound vs. 3-cyano Analogue : Replacing the 2-chloro group with a 3-cyano substituent () reduces molecular weight (331.4 vs. ~340.8) and alters electronic properties.
- Patent Examples 284 and 285 : These derivatives feature additional fluorinated groups (e.g., trifluoropropyloxy) and fused triazolopyridinyl systems, which likely improve metabolic stability and target affinity but increase steric bulk.
Heterocyclic Moieties
- Pyridine vs. Pyridazine : The main compound’s pyridin-3-yl group (pyridine ring) contrasts with Example 285’s pyridazine (), which has two adjacent nitrogen atoms. Pyridazine’s increased polarity may enhance solubility but reduce membrane permeability.
- Pyrazole vs. Pyrrolidine : ’s compound replaces the pyrazole with a pyrrolidine ring , introducing conformational flexibility and a chloropyrimidine substituent. This could broaden target interactions but may increase synthetic complexity.
Fluorinated Groups
- Examples 284 and 285 () incorporate trifluoropropyloxy and difluoromethyl groups , which are known to enhance lipophilicity and resistance to oxidative metabolism. These modifications are absent in the main compound, suggesting divergent pharmacokinetic profiles.
Implications of Structural Differences
- Molecular Weight and Polarity : The main compound’s lower molecular weight (~340.8) compared to ’s pyrrolidine derivative (360.8) suggests better bioavailability. However, the lack of fluorinated groups may limit its metabolic stability relative to patent examples.
- Target Selectivity : The pyridin-3-yl group in the main compound may favor interactions with receptors requiring a specific nitrogen orientation, whereas pyridin-4-yl () or pyridazinyl (Example 285) groups could shift binding modes.
Biological Activity
2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a chloro group, a pyrazole ring, and a pyridine moiety. This structural diversity is key to its biological activity.
Research indicates that this compound acts primarily as an androgen receptor antagonist . This mechanism involves binding to androgen receptors (AR), leading to inhibition of AR-mediated signaling pathways, which are crucial in conditions such as prostate cancer.
Anticancer Activity
The compound has demonstrated promising anticancer properties, particularly against prostate cancer cell lines. It was observed to inhibit the proliferation of these cells significantly. The IC50 values for this compound in various assays suggest potent activity in the low micromolar range, indicating its effectiveness as a therapeutic agent.
Selectivity and Safety Profile
One of the notable aspects of this compound is its selective activity . It exhibits high affinity for androgen receptors while showing minimal agonistic effects in AR-overexpressing cells. This selectivity is crucial for minimizing side effects associated with non-selective AR modulators.
In Vitro Studies
Several studies have evaluated the in vitro efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| LNCaP (prostate cancer) | 0.5 | AR antagonism | |
| PC-3 (prostate cancer) | 0.8 | Cell cycle arrest | |
| HeLa (cervical cancer) | 1.2 | Apoptosis induction |
These studies illustrate the compound's ability to inhibit cancer cell proliferation and induce apoptosis, particularly in androgen-dependent cancers.
Case Studies
A recent case study highlighted the use of this compound in a preclinical model of prostate cancer. The results demonstrated significant tumor regression and prolonged survival in treated animals compared to controls. The study underscored the potential for clinical applications in managing advanced prostate cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
